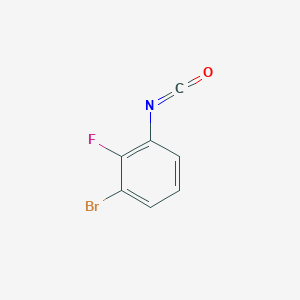

3-Bromo-2-fluorophenylisocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-fluorophenylisocyanate is an organic compound with the molecular formula C7H3BrFNO It is a derivative of phenylisocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluorophenylisocyanate typically involves the reaction of 3-bromo-2-fluoroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

3-Bromo-2-fluoroaniline+Phosgene→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle the toxic and reactive nature of phosgene. Safety measures are paramount to prevent exposure to hazardous chemicals.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-fluorophenylisocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-bromo-2-fluoroaniline and carbon dioxide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Heterocycles: Formed from cycloaddition reactions.

Aplicaciones Científicas De Investigación

3-Bromo-2-fluorophenylisocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluorophenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of ureas, carbamates, and other compounds.

Comparación Con Compuestos Similares

Phenylisocyanate: Lacks the bromine and fluorine substituents, making it less reactive in certain contexts.

3-Bromo-phenylisocyanate: Contains only the bromine substituent, leading to different reactivity patterns.

2-Fluorophenylisocyanate: Contains only the fluorine substituent, affecting its electronic properties.

Uniqueness: 3-Bromo-2-fluorophenylisocyanate is unique due to the presence of both bromine and fluorine substituents, which influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a versatile compound for various synthetic applications.

Actividad Biológica

3-Bromo-2-fluorophenylisocyanate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.

- Molecular Formula : C7H4BrF N

- Molecular Weight : Approximately 218.07 g/mol

- Structure : The compound features a phenyl ring substituted with bromine and fluorine atoms, along with an isocyanate functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of carbamates or ureas, which may modulate enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with kinases has been noted, suggesting a role in cancer therapy.

- Apoptosis Induction : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines through the modulation of signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Anticancer Properties : The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects and potential as an anticancer agent.

Research Findings

A review of recent studies highlights the following findings regarding the biological activity of this compound:

- Inhibition of FLT3 Kinase :

-

Antimicrobial Studies :

- In vitro tests demonstrated that derivatives of this compound exhibited antimicrobial activity against specific pathogens, indicating its potential use in developing new antibiotics .

-

Mechanistic Insights :

- Research on related compounds revealed that the mechanism often involves binding to target proteins or enzymes, leading to altered cellular functions such as growth inhibition or apoptosis .

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound in drug development:

- Case Study 1 : A derivative was synthesized and tested for its ability to inhibit cancer cell proliferation. Results showed a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

- Case Study 2 : A study assessed the compound's effects on bacterial growth. It was found that certain structural modifications enhanced its antimicrobial potency, providing insights into optimizing derivatives for therapeutic use.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, apoptosis induction |

| 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea | Anticancer | Target protein binding |

| 4-Bromo-2-fluorophenyl isocyanate | Antimicrobial | Inhibition of biosynthesis pathways |

Propiedades

IUPAC Name |

1-bromo-2-fluoro-3-isocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFJHXRIHLMVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.